Dacarbazine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Dacarbazine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 5-amino-1H-imidazole-4-carboxamide with nitrous acid to form 5-diazoimidazole-4-carboxamide. This intermediate is then reacted with dimethylamine to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced in vials containing 100 and 200 milligrams of the drug along with anhydrous citric acid and mannitol. The vials are reconstituted with sterile water for injection to yield solutions containing 10 milligrams per milliliter of this compound . The reconstituted solutions are stable for up to 24 hours at room temperature and up to 96 hours under refrigeration when protected from light .

化学反応の分析

Types of Reactions: Dacarbazine undergoes various chemical reactions, including photodegradation, which is influenced by environmental pH . The drug is highly photosensitive, and its photodegradation products can cause adverse reactions such as pain at the injection site, nausea, vomiting, and hepatic toxicity .

Common Reagents and Conditions: The photodegradation of this compound is monitored using UV-Vis absorbance spectra recorded during irradiation by an artificial lighting source. The reaction is influenced by pH levels ranging from 2 to 12 .

Major Products Formed: The major photodegradation product of this compound is 2-azahypoxanthine . Other photoproducts may form depending on the pH and experimental conditions .

科学的研究の応用

Nanoparticle Delivery Systems

Recent studies have investigated the encapsulation of dacarbazine within solid lipid nanoparticles (SLNs) and other nanocarriers to improve drug delivery specifically to tumor sites while minimizing systemic toxicity.

- Solid Lipid Nanoparticles : A study demonstrated that this compound-loaded SLNs could effectively target melanoma cells with reduced side effects. The SLNs were characterized for their size, stability, and drug release profiles, showing promising results for localized treatment .

- Topical Nanoparticle Formulations : Another approach involved developing a topical formulation using this compound-laden nanoparticles. This method aimed to enhance skin permeation for treating melanoma directly at the site of the tumor .

Clinical Applications

This compound has been evaluated in various clinical settings, demonstrating efficacy in several types of tumors.

- Pancreatic Islet Cell Tumors : A Phase II trial revealed a response rate of 33% among patients with advanced pancreatic islet cell tumors treated with this compound at a dosage of 850 mg/m² every four weeks. The median overall survival was reported at 19.3 months .

- Solitary Fibrous Tumors : A case series involving eight patients treated with this compound indicated its antitumor activity in solitary fibrous tumors (SFTs). Patients received 1,200 mg/m² every three weeks, with positive outcomes observed in tumor volume reduction .

Comparative Effectiveness

Recent analyses have compared this compound to newer agents in terms of cost-effectiveness and clinical outcomes.

- Eribulin vs. This compound : A cost-effectiveness analysis found that eribulin demonstrated longer overall survival compared to this compound in patients with advanced liposarcoma, suggesting it may be a more favorable option despite higher costs .

Safety Profile and Toxicity

While this compound is generally well-tolerated, it is associated with several adverse effects, including hematological toxicities and gastrointestinal symptoms like vomiting. In clinical trials, severe toxicities were noted but were manageable with appropriate monitoring .

Case Studies and Research Findings

The following table summarizes key findings from notable studies involving this compound:

| Study Focus | Patient Population | Treatment Regimen | Key Findings |

|---|---|---|---|

| Advanced Pancreatic Islet Cells | 50 patients | 850 mg/m² IV every 4 weeks | 33% response rate; median survival 19.3 months |

| Solitary Fibrous Tumors | 8 patients | 1,200 mg/m² every 3 weeks | Demonstrated antitumor activity |

| Nanoparticle Delivery | Melanoma models | This compound-loaded SLNs | Enhanced targeting with reduced side effects |

作用機序

Dacarbazine is often compared to other alkylating agents such as procarbazine, which has similar chemistry and is used in the treatment of Hodgkin’s lymphoma . Unlike procarbazine, this compound does not have teratogenic effects, making it a safer option for pediatric patients . Other similar compounds include temozolomide and carmustine, which are also used in cancer therapy but have different mechanisms of action and side effect profiles .

類似化合物との比較

- Procarbazine

- Temozolomide

- Carmustine

Dacarbazine’s unique properties, such as its specific mechanism of action and reduced teratogenic effects, make it a valuable chemotherapeutic agent in the treatment of various cancers.

生物活性

Dacarbazine (DTIC) is a chemotherapeutic agent primarily used in the treatment of metastatic melanoma and certain types of lymphoma. Its mechanism of action involves metabolic activation, leading to the formation of reactive metabolites that exert cytotoxic effects on cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in combination therapies, supported by data tables and relevant case studies.

This compound is an alkylating agent that requires metabolic activation to exert its antitumor effects. The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP2E1, which convert DTIC into its active form. This active metabolite interacts with DNA, leading to cross-linking and subsequent induction of apoptosis in cancer cells .

Efficacy in Cancer Treatment

This compound is FDA-approved for treating melanoma and is often used in combination with other agents. Its efficacy has been demonstrated in various clinical settings:

- Monotherapy : this compound has shown effectiveness as a single agent in treating metastatic melanoma, with response rates around 15-20% .

- Combination Therapy : Studies have indicated that combining this compound with other agents can enhance its therapeutic efficacy. For instance, the combination of this compound with oxyresveratrol exhibited synergistic effects against malignant melanoma cell lines, suggesting a potential for improved outcomes when used together .

Case Studies and Clinical Trials

Several studies highlight the biological activity and therapeutic potential of this compound:

- This compound-Encapsulated Solid Lipid Nanoparticles : A study investigated the use of solid lipid nanoparticles (SLNs) for delivering this compound to skin melanoma cells. The results indicated enhanced skin permeation and reduced adverse effects compared to conventional formulations. The SLNs demonstrated significant anticancer activity in vivo using a DMBA-induced tumor model .

- Drug Combination Studies : Research on drug combinations involving this compound revealed that pairing it with compounds like imexon can produce additive effects in vitro. However, these effects were not replicated in vivo, highlighting the complexity of drug interactions .

- Metabolic Activation Studies : Investigations into the metabolic pathways of this compound have shown that its activation is crucial for its anticancer effects. The study quantified the activities of various cytochrome P450 enzymes involved in this compound metabolism, providing insights into individual variability in drug response among patients .

Data Tables

The following table summarizes key findings from studies on this compound's biological activity:

| Study Type | Findings |

|---|---|

| Monotherapy Efficacy | Response rates in metastatic melanoma: 15-20% |

| SLN Delivery System | Enhanced skin permeation; significant anticancer activity in DMBA-induced tumor model |

| Drug Combination (Imexon) | Additive effects observed in vitro; no significant effect in vivo |

| Metabolic Pathway Analysis | Key cytochrome P450 enzymes involved: CYP1A1, CYP1A2, CYP2E1; individual variability noted |

特性

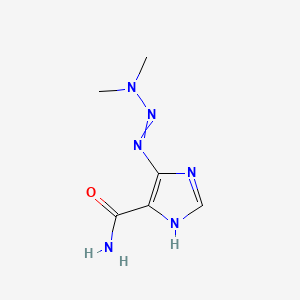

IUPAC Name |

4-(dimethylaminodiazenyl)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKXTQMXEQVLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=C(NC=N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020369 | |

| Record name | Dacarbazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992), Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Dacarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp), 1.36e+00 g/L | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 204 (1981) | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 204 (1981) | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 204 (1981) | |

| Record name | Dacarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... ., ...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE..., Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... . | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 209 (1981) | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

IVORY MICROCRYSTALINE SUBSTANCE | |

CAS No. |

4342-03-4 | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dacarbazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacarbazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dacarbazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dacarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition) | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 203 (1981) | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 203 (1981) | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V26 203 (1981) | |

| Record name | Dacarbazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。